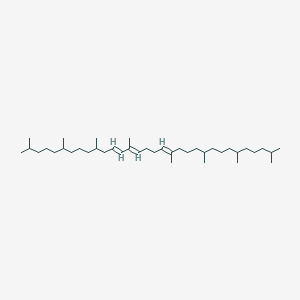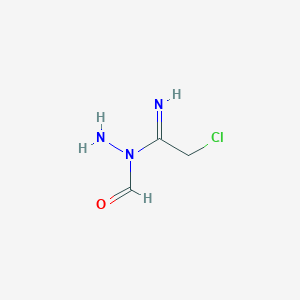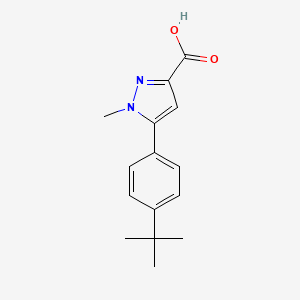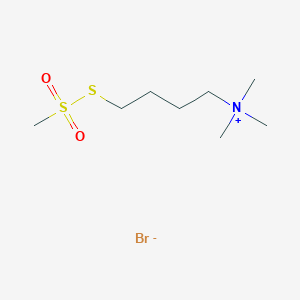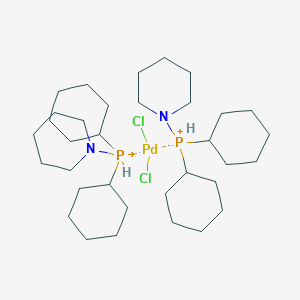
4-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamido)-3-methyl-5-(methylcarbamoyl)benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamido)-3-methyl-5-(methylcarbamoyl)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a bromine atom, a chlorine atom, a pyrazole ring, a carboxamide group, and a benzoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamido)-3-methyl-5-(methylcarbamoyl)benzoic acid typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a halogenated precursor.
Bromination: The bromine atom can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide.
Amidation: The carboxamide group can be formed through the reaction of a carboxylic acid derivative with an amine or ammonia under dehydrating conditions.
Formation of the Benzoic Acid Moiety: The benzoic acid moiety can be synthesized through a Friedel-Crafts acylation reaction, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamido)-3-methyl-5-(methylcarbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the halogenated positions, leading to the formation of substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of amide or ester bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, and hydrolysis can result in the formation of carboxylic acids or amines.
科学研究应用
4-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamido)-3-methyl-5-(methylcarbamoyl)benzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Materials Science: The compound’s functional groups and heterocyclic structure make it of interest in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used in studies to investigate its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound may find applications in the development of new catalysts, sensors, or other industrially relevant materials.
作用机制
The mechanism of action of 4-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamido)-3-methyl-5-(methylcarbamoyl)benzoic acid depends on its specific application and target. In medicinal chemistry, the compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for interactions with various molecular targets, including proteins, nucleic acids, and cell membranes. The compound’s heterocyclic structure may also enable it to participate in specific biochemical pathways, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
4-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamido)-3-methylbenzoic acid: Similar structure but lacks the methylcarbamoyl group.
4-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamido)-5-(methylcarbamoyl)benzoic acid: Similar structure but lacks the 3-methyl group.
Uniqueness
The uniqueness of 4-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamido)-3-methyl-5-(methylcarbamoyl)benzoic acid lies in its combination of functional groups and heterocyclic structure. The presence of both a pyrazole ring and a benzoic acid moiety, along with the specific substitution pattern, distinguishes it from other similar compounds. This unique structure contributes to its diverse range of applications and potential as a versatile research tool.
属性
分子式 |
C19H15BrClN5O4 |
|---|---|
分子量 |
492.7 g/mol |
IUPAC 名称 |
4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-methyl-5-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C19H15BrClN5O4/c1-9-6-10(19(29)30)7-11(17(27)22-2)15(9)24-18(28)13-8-14(20)25-26(13)16-12(21)4-3-5-23-16/h3-8H,1-2H3,(H,22,27)(H,24,28)(H,29,30) |
InChI 键 |
KYFCNLOMKNWSJD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


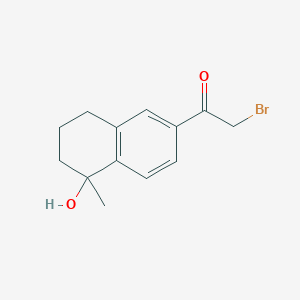

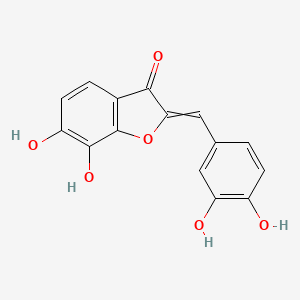
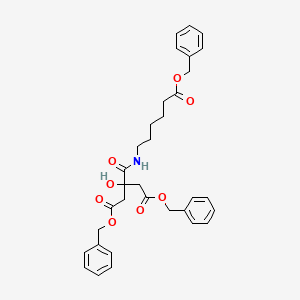
![1,4-Bis[1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione](/img/structure/B13852479.png)
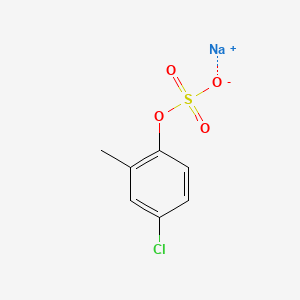
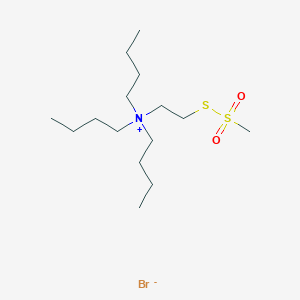
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide](/img/structure/B13852488.png)

